molecular formula C7H5ClFNS B1303478 3-Chloro-4-fluorothiobenzamide CAS No. 130560-97-3

3-Chloro-4-fluorothiobenzamide

Cat. No.: B1303478
CAS No.: 130560-97-3
M. Wt: 189.64 g/mol
InChI Key: RSGPCKCTKDCMRR-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorothiobenzamide (CAS 130560-97-3) is a halogenated thiobenzamide derivative with the molecular formula C₇H₅ClFNS and a molecular weight of 189.64 g/mol . Its structure features a thioamide (-C(=S)NH₂) group attached to a benzene ring substituted with chlorine at position 3 and fluorine at position 4. Key physicochemical properties include:

  • Melting Point: 129–130°C
  • LogP (octanol/water): Calculated as 2.02 (Joback/Crippen methods)
  • Thermodynamic Data:
    • ΔfG° (Gibbs free energy of formation): 135.65 kJ/mol
    • ΔfH°gas (gas-phase enthalpy): 53.45 kJ/mol
    • Molar volume (McVol): 142.29 ml/mol

The compound is classified as toxic (UN2811; Hazard Code H302+H332) and requires careful handling due to risks of inhalation toxicity and harmful ingestion .

Properties

IUPAC Name

3-chloro-4-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGPCKCTKDCMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381464
Record name 3-Chloro-4-fluorothiobenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID20381464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130560-97-3
Record name 3-Chloro-4-fluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130560-97-3
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Chemical Reactions Analysis

3-Chloro-4-fluorothiobenzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate for Drug Synthesis :
    3-Chloro-4-fluorothiobenzamide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a critical role in producing compounds that exhibit biological activity, particularly in the development of drugs targeting various diseases.
  • Anticancer Agents :
    Research indicates that derivatives of thiobenzamide compounds, including this compound, have shown potential anticancer properties. For instance, studies have explored its efficacy against specific cancer cell lines, demonstrating its role in inhibiting tumor growth through various mechanisms.
  • Antimicrobial Activity :
    The compound has been investigated for its antimicrobial properties. Certain studies have reported that modifications of thiobenzamide can lead to enhanced activity against bacterial strains, making it a candidate for developing new antimicrobial agents.

Agrochemical Applications

  • Pesticide Development :
    The compound serves as an important intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives have been evaluated for their effectiveness in controlling pest populations while minimizing environmental impact.
  • Herbicide Formulations :
    Research has indicated that certain formulations containing derivatives of this compound exhibit herbicidal properties, making them suitable for agricultural applications to manage unwanted vegetation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development into anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of thiobenzamide were tested against common pathogenic bacteria. The findings revealed that certain modifications enhanced antimicrobial activity, indicating that this compound could be a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol)
3-Chloro-4-fluorothiobenzamide 3-Cl, 4-F Thioamide (-C(=S)NH₂) C₇H₅ClFNS 189.64
2-Chloro-4-fluorothiobenzamide 2-Cl, 4-F Thioamide (-C(=S)NH₂) C₇H₅ClFNS 189.64
3-Chloro-4-ethoxy-5-fluorobenzamide 3-Cl, 4-OEt, 5-F Amide (-C(=O)NH₂) C₉H₉ClFNO₂ 217.62
N-(3-chlorophenethyl)-4-nitrobenzamide 3-Cl (side chain) Amide (-C(=O)NH-), nitro (-NO₂) C₁₅H₁₃ClN₂O₃ 310.73

Key Observations :

  • Positional Isomerism : 2-Chloro-4-fluorothiobenzamide differs only in the chlorine substituent position (2 vs. 3), which alters electronic distribution and steric effects .
  • Functional Group Variation : 3-Chloro-4-ethoxy-5-fluorobenzamide replaces the thioamide with a traditional amide (-C(=O)NH₂) and introduces an ethoxy (-OEt) group, increasing lipophilicity (logP ~3.5 estimated) compared to the thioamide analog .

Physicochemical Properties

Table 2: Property Comparison

Property This compound 2-Chloro-4-fluorothiobenzamide 3-Chloro-4-ethoxy-5-fluorobenzamide
Melting Point (°C) 129–130 Not reported Not reported
LogP (calc.) 2.02 ~2.1 (estimated) ~3.5 (estimated)
Solubility Low (thioamide group) Similar to positional isomer Lower (ethoxy group increases logP)
Toxicity H302+H332 Likely similar Likely lower (amide vs. thioamide)

Key Observations :

  • Lipophilicity : The ethoxy group in 3-Chloro-4-ethoxy-5-fluorobenzamide significantly increases logP compared to halogenated thiobenzamides, suggesting reduced aqueous solubility .
  • Thermal Stability : The thioamide group in this compound may confer lower thermal stability compared to amide analogs due to weaker hydrogen bonding .

Biological Activity

3-Chloro-4-fluorothiobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C7H5ClFNS\text{C}_7\text{H}_5\text{ClFNS} and is characterized by the presence of chlorine and fluorine substituents on the aromatic ring, which can significantly influence its biological interactions. The thiobenzamide moiety is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, which is crucial for skin pigmentation. The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity to the catalytic site of tyrosinase derived from Agaricus bisporus (AbTYR) .

Biological Activities

  • Tyrosinase Inhibition :
    • IC50 Values : The compound exhibits significant inhibitory activity against tyrosinase, with IC50 values indicating effective concentrations required to inhibit 50% enzyme activity. Studies have shown that modifications in the structure can lead to enhanced inhibitory effects compared to reference compounds like kojic acid .
    • Docking Studies : Molecular docking analyses have confirmed that this compound establishes favorable interactions with key residues in the active site of tyrosinase, further supporting its potential as a therapeutic agent for skin disorders related to melanin overproduction .
  • Antitumor Activity :
    • Recent investigations have highlighted the antitumor potential of compounds related to this compound. For example, derivatives have shown selective cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer treatment .
  • Antibacterial Activity :
    • Compounds containing similar structural motifs have also been evaluated for their antibacterial properties. They demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar activities .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of derivatives based on the this compound framework:

CompoundBiological ActivityIC50 (µM)
1dTyrosinase Inhibition2.96 ± 0.34
2aTyrosinase Inhibition26.02 ± 2.63
Kojic Acid (KA)Reference Compound17.76 ± 0.18

This table summarizes the IC50 values for selected compounds tested against tyrosinase, illustrating how structural modifications can enhance inhibitory potency .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7_7H5_5ClFNS
Molecular Weight189.64 g/mol
Melting Point129–130°C
InChI Key1S/C7H5ClFNS/c8-5-3-4(...)

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R20/22: harmful if inhaled or swallowed) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (S22) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor for decomposition via periodic TLC or HPLC .
  • Waste Disposal : Neutralize with alkaline solutions before incineration by licensed facilities to prevent environmental release .

Advanced: How does this compound interact with bacterial enzymes, and how can contradictions in mechanistic data be resolved?

Methodological Answer:
Similar thiobenzamide derivatives target enzymes like acyl carrier protein synthase (acps-pptase), critical for bacterial fatty acid biosynthesis. To study interactions:

  • Enzyme Assays : Perform kinetic assays (e.g., UV-Vis or fluorescence-based) to measure inhibition constants (KiK_i).
  • Structural Analysis : Use X-ray crystallography or molecular docking to map binding sites.

Resolving Data Contradictions:

  • Reproducibility : Validate findings across multiple bacterial strains (e.g., E. coli vs. S. aureus).
  • Control Experiments : Rule off-target effects using knockout bacterial strains or competitive inhibitors .

Advanced: How can computational models predict the physicochemical behavior of this compound?

Methodological Answer:

  • In Silico Tools : Use Gaussian or Schrödinger Suite to calculate:
    • LogP (XlogP) : Predicted as 4.5, indicating high lipophilicity .
    • Topological Polar Surface Area (TPSA) : 15.87 Ų, suggesting moderate membrane permeability .
  • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Validation : Compare computed NMR shifts with experimental data to refine force fields .

Basic: Which analytical techniques ensure purity and stability of this compound in long-term studies?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (detection at 254 nm). Monitor for degradation peaks.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C.
  • Karl Fischer Titration : Quantify moisture content (<0.1% for storage stability) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to track reaction progress.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) typically enhance coupling efficiency. Additives like DMAP may suppress side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-fluorothiobenzamide
Reactant of Route 2
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3-Chloro-4-fluorothiobenzamide

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